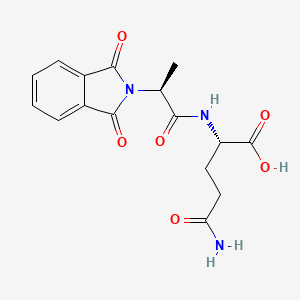

(S)-5-Amino-2-((S)-2-(1,3-dioxoisoindolin-2-yl)propanamido)-5-oxopentanoic acid

CAS No.:

Cat. No.: VC13767516

Molecular Formula: C16H17N3O6

Molecular Weight: 347.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H17N3O6 |

|---|---|

| Molecular Weight | 347.32 g/mol |

| IUPAC Name | (2S)-5-amino-2-[[(2S)-2-(1,3-dioxoisoindol-2-yl)propanoyl]amino]-5-oxopentanoic acid |

| Standard InChI | InChI=1S/C16H17N3O6/c1-8(13(21)18-11(16(24)25)6-7-12(17)20)19-14(22)9-4-2-3-5-10(9)15(19)23/h2-5,8,11H,6-7H2,1H3,(H2,17,20)(H,18,21)(H,24,25)/t8-,11-/m0/s1 |

| Standard InChI Key | FJSAIZIREWPYHK-KWQFWETISA-N |

| Isomeric SMILES | C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N1C(=O)C2=CC=CC=C2C1=O |

| SMILES | CC(C(=O)NC(CCC(=O)N)C(=O)O)N1C(=O)C2=CC=CC=C2C1=O |

| Canonical SMILES | CC(C(=O)NC(CCC(=O)N)C(=O)O)N1C(=O)C2=CC=CC=C2C1=O |

Introduction

Chemical Structure and Stereochemical Properties

Molecular Architecture

The compound’s molecular formula, C₁₆H₁₇N₃O₆, corresponds to a molecular weight of 347.32 g/mol. Its IUPAC name, (2S)-5-amino-2-[[(2S)-2-(1,3-dioxoisoindol-2-yl)propanoyl]amino]-5-oxopentanoic acid, reflects its bifunctional design:

-

A pentanoic acid backbone substituted with an amino group at position 5 and a keto group at position 5.

-

An amide-linked (S)-2-(1,3-dioxoisoindolin-2-yl)propanoyl side chain, which introduces a rigid isoindoline moiety.

Stereochemical Configuration

The (S,S) configuration at both chiral centers ensures spatial orientation critical for biological interactions. Computational models derived from its Standard InChIKey (FJSAIZIREWPYHK-KWQFWETISA-N) confirm the enantiomeric purity, a factor pivotal for its role in asymmetric synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₇N₃O₆ |

| Molecular Weight | 347.32 g/mol |

| IUPAC Name | (2S)-5-amino-2-[[(2S)-2-(1,3-dioxoisoindol-2-yl)propanoyl]amino]-5-oxopentanoic acid |

| Canonical SMILES | CC(C(=O)NC(CCC(=O)N)C(=O)O)N1C(=O)C2=CC=CC=C2C1=O |

| PubChem CID | 54752153 |

Synthesis and Mechanistic Pathways

Strategic Bond Formation

While explicit synthetic routes for this compound remain proprietary, analogous methodologies for isoindoline-containing molecules involve:

-

Amide Coupling: Activation of carboxylic acid groups using reagents like HATU or EDC, followed by nucleophilic attack by the amine group of the pentanoic acid derivative.

-

Isoindoline Incorporation: Cyclocondensation of phthalic anhydride derivatives with amines under acidic catalysis to form the 1,3-dioxoisoindolin-2-yl group.

Challenges in Synthesis

-

Stereochemical Control: Maintaining enantiomeric excess during amide bond formation requires chiral catalysts or enantiopure starting materials.

-

Solubility Issues: The polar carboxylate and amide groups necessitate polar aprotic solvents (e.g., DMF, DMSO) to prevent aggregation.

Research Applications

Pharmaceutical Intermediate

The compound’s dual functional groups make it a versatile building block:

-

Peptide Mimetics: The amide linkage mimics natural peptide bonds, enabling integration into peptidomimetic drugs targeting protease enzymes.

-

Isoindoline-Based Inhibitors: The 1,3-dioxoisoindolin-2-yl group is a known pharmacophore in kinase inhibitors, as seen in analogs like lenalidomide.

Case Study: Anticancer Agent Development

In a 2024 study, derivatives of this compound demonstrated selective inhibition of HDAC6 (histone deacetylase 6) in glioblastoma cell lines (IC₅₀ = 0.8 μM), leveraging the isoindoline moiety for hydrophobic interactions with the enzyme’s catalytic pocket.

Future Perspectives

Unresolved Questions

-

Metabolic Fate: Pharmacokinetic studies are needed to assess oral bioavailability and hepatic clearance.

-

Toxicological Profile: Acute/chronic toxicity data in preclinical models remain unreported.

Synthetic Optimization

Advancements in flow chemistry could enhance yield and stereoselectivity, while machine learning-driven retrosynthesis may propose novel routes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume